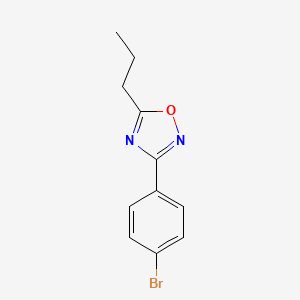

3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydrazide with propionyl chloride in the presence of a base, followed by cyclization with phosphoryl chloride. The reaction conditions usually involve heating the mixture to reflux temperatures to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly solvents and catalysts can make the process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The oxadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazole derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Applications De Recherche Scientifique

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

Medicine: Its derivatives are being explored for their potential therapeutic applications, including anti-inflammatory and analgesic properties.

Industry: The compound can be used in the development of new materials with specific properties, such as liquid crystals and polymers.

Mécanisme D'action

The mechanism of action of 3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation.

Comparaison Avec Des Composés Similaires

3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has a similar structure but contains an isoxazole ring instead of an oxadiazole ring.

4-(4-Bromophenyl)-thiazol-2-amine: This compound contains a thiazole ring and has been studied for its biological activities.

Various Pyrazole Derivatives: These compounds have a similar five-membered ring structure and exhibit diverse biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.

Activité Biologique

3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The structure of this compound consists of a bromophenyl group and a propyl group attached to the oxadiazole ring. The synthesis typically involves cyclodehydration reactions, which can be optimized to yield high-purity compounds suitable for biological testing .

Antitumor and Cytotoxic Properties

- Anticancer Activity : Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines effectively. In one study, the compound demonstrated dose-dependent cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-453), with mechanisms involving apoptosis induction and interaction with estrogen receptors .

- Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated using assays such as MTT and Annexin V staining. Results indicated that this compound could reduce cell viability significantly at specific concentrations, comparable to established chemotherapeutic agents .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 10 | Induces apoptosis |

| This compound | MDA-MB-453 | 12 | Estrogen receptor binding |

Antimicrobial Activity

The oxadiazole derivatives have also shown promising antimicrobial activity against various pathogens. A study highlighted that modifications in the oxadiazole structure could enhance activity against Clostridioides difficile and multidrug-resistant Enterococcus faecium, indicating potential for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Many oxadiazoles inhibit key enzymes involved in cancer progression and microbial resistance. For instance, they have been reported to inhibit human DNA topoisomerases and tyrosine kinases .

- Receptor Interaction : The compound's ability to bind to specific receptors (e.g., estrogen receptors) plays a crucial role in its anticancer effects. Molecular docking studies have provided insights into binding affinities and potential interactions with target proteins .

Case Studies

Several case studies have illustrated the efficacy of oxadiazole derivatives in clinical settings:

- Breast Cancer Treatment : A combination therapy involving this compound showed enhanced efficacy when used alongside traditional chemotherapy drugs like Imatinib. This combination resulted in improved outcomes in preclinical models .

- Antimicrobial Development : Modified derivatives have been tested against resistant strains of bacteria, showcasing their potential as novel antimicrobial agents. The lead compound exhibited MIC values comparable to existing treatments while demonstrating unique resistance mechanisms against MRSA strains .

Propriétés

IUPAC Name |

3-(4-bromophenyl)-5-propyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c1-2-3-10-13-11(14-15-10)8-4-6-9(12)7-5-8/h4-7H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBNCGXPBZAMIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394515 |

Source

|

| Record name | 3-(4-bromophenyl)-5-propyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312750-72-4 |

Source

|

| Record name | 3-(4-bromophenyl)-5-propyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.